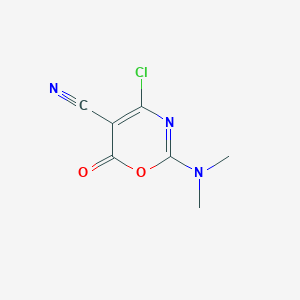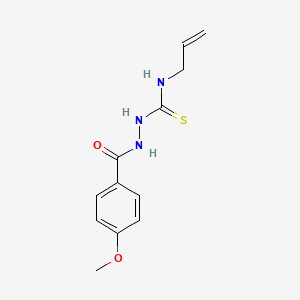
4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile (4CDO) is a heterocyclic compound that has been studied for its potential biological and medicinal applications. 4CDO is a member of the oxazine family of compounds and is composed of two nitrogen atoms, four carbon atoms, one chlorine atom, and one oxygen atom. In addition, 4CDO has a molecular weight of 197.58 g/mol and a melting point of 118°C. 4CDO has been studied for its potential to act as a precursor for the synthesis of other compounds, as well as its potential to act as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has been studied for its potential applications in a variety of scientific research areas. 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has been studied as a potential precursor in the synthesis of other compounds, as well as its potential to act as a therapeutic agent. 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has also been studied for its potential to act as an antioxidant, as well as its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has also been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile is not fully understood. However, it is believed that 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also believed that 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an anti-cancer agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile have been studied in a number of laboratory studies. In vitro studies have shown that 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has the potential to act as an antioxidant, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has been shown to possess anti-inflammatory and anti-cancer activity in a number of cell culture studies. In vivo studies have also demonstrated that 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has the potential to reduce inflammation and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile in laboratory experiments include its low cost, ease of synthesis, and its potential to act as an antioxidant and inhibitor of the enzyme cyclooxygenase-2 (COX-2). However, the use of 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile in laboratory experiments is limited by its relatively low solubility in water, as well as its potential to cause adverse effects in certain cell types.
Zukünftige Richtungen
The future directions for research on 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile include further studies of its potential to act as an antioxidant and inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, further research is needed to determine the potential of 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile to act as an anti-inflammatory and anti-cancer agent in vivo. Further research is also needed to determine the potential of 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile to interact with other drugs or compounds, as well as its potential to cause adverse effects in certain cell types. Finally, further research is needed to develop methods to improve the solubility of 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile in water, as well as methods to improve its stability in various environments.
Synthesemethoden
The synthesis of 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has been studied and developed by a number of researchers. The most common method of synthesis involves the reaction of 4-chloro-2-dimethylamino-6-oxo-6H-1,3-oxazine-5-carbonitrile with an aqueous solution of sodium hydroxide. This reaction yields 4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile in a yield of up to 99%. Other methods of synthesis, such as the reaction of 4-chloro-2-dimethylamino-6-oxo-6H-1,3-oxazine-5-carbonitrile with an aqueous solution of potassium hydroxide, have also been studied and developed.
Eigenschaften
IUPAC Name |
4-chloro-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2/c1-11(2)7-10-5(8)4(3-9)6(12)13-7/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCBXTAMVFEOSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=O)O1)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[(2-Methylcyclopropyl)carbonyl]amino}benzoic acid](/img/structure/B2394367.png)

![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid](/img/structure/B2394372.png)
![2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2394373.png)
![(4-morpholinophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2394374.png)

![Methyl 1-[({5-formylpyrazolo[1,5-a]pyridin-3-yl}formamido)methyl]cyclopropane-1-carboxylate](/img/structure/B2394376.png)


![5-Azepan-1-yl-3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2394381.png)